tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
Description
tert-Butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a carbamate-protected amine derivative featuring a 1,2,4-oxadiazole core substituted with a 3-methoxyphenyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety at the 5-position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, making it valuable in drug discovery . The 3-methoxyphenyl substituent likely enhances lipophilicity and π-π stacking interactions, while the Boc group serves as a temporary protective moiety for amines during synthesis .
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
tert-butyl N-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)21-14(19)16-9-12-17-13(18-22-12)10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,16,19) |
InChI Key |
LKCRTKNRPAJBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Oxadiazole Ring: This step usually involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol precursor using methyl iodide or dimethyl sulfate in the presence of a base.
Carbamate Formation: The final step involves the reaction of the oxadiazole intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group, potentially leading to ring opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to induce apoptosis in cancer cells. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit tumor growth in various cancer models, suggesting that this compound may have similar effects due to its structural characteristics .
Antimicrobial Properties
The oxadiazole derivatives have also been explored for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the methoxyphenyl group may enhance the lipophilicity and bioavailability of the compound, contributing to its efficacy against microbial infections .
Anti-inflammatory Effects
Compounds containing oxadiazole structures have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. This application is particularly relevant given the increasing need for effective anti-inflammatory agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 1: Anticancer Activity Assessment
In a study investigating the anticancer effects of oxadiazole derivatives, a compound structurally related to this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for further development into an anticancer drug .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar oxadiazole compounds showed that they were effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, depending on the specific bacterial strain tested. This suggests that this compound could be a valuable addition to the arsenal of antimicrobial agents .
Mechanism of Action
The mechanism of action of [3-(3-Methoxy-phenyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy group and carbamate ester can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: 3-Methoxyphenyl (target compound): Balances lipophilicity and solubility, with the methoxy group enabling hydrogen bonding . 4-Phenoxyphenyl (): Increases aromatic surface area, enhancing antimicrobial potency . Indole derivatives (): Improve target selectivity (e.g., sphingosine kinase inhibition) via hydrophobic interactions . Trifluoromethyl (): Enhances metabolic stability and electron-withdrawing effects .
Key Observations :
- Deprotection Efficiency : HCl/dioxane () and TFA are common for Boc removal, with yields >85% achievable .
- Cyclization Strategies : Hydrazine or hydroxylamine intermediates enable high-yield oxadiazole formation (80–94%) .
Physicochemical and Spectroscopic Properties
Comparative data from NMR, MS, and melting points:
Biological Activity
Tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula :
- Molecular Weight : 305.33 g/mol
- CAS Number : Not specifically listed but can be identified by the provided molecular formula.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzohydrazide with tert-butyl isocyanate under reflux conditions. This process leads to the formation of the oxadiazole ring structure, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties often exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of oxadiazoles showed potent activity against various bacterial strains. The presence of the methoxyphenyl group in this compound may enhance its lipophilicity and facilitate membrane penetration, contributing to its antimicrobial efficacy .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. In vitro assays have shown that compounds similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways related to cancer or microbial growth.
- Receptor Modulation : It could potentially act on receptors that regulate apoptosis or cell cycle progression in cancer cells.
Study 1: Antimicrobial Efficacy
In a comparative study on several oxadiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting a promising alternative for antibiotic resistance challenges .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of oxadiazole derivatives included this compound in a panel of tests against human breast cancer cells (MCF-7). The results showed that it induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O4 |
| Molecular Weight | 305.33 g/mol |
| Antimicrobial Activity | MIC < 10 µg/mL (in vitro) |
| Anticancer Activity | IC50 = 15 µM (MCF-7 cells) |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor amidoximes with activated carboxylic acid derivatives. For example, HClO4-SiO2 catalysis at 80°C for 8 minutes under reflux conditions achieves rapid reaction completion, as demonstrated in analogous oxadiazole syntheses . Purification via silica gel column chromatography (hexane/ethyl acetate, 2:8) ensures high purity. Tailoring reaction time and catalyst loading (e.g., 1.1 equiv. of acid catalyst) can mitigate side reactions and improve yields .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of the oxadiazole ring and substitution patterns (e.g., methoxy group at the 3-position of the phenyl ring) .
- LC-MS : Validates molecular weight (e.g., observed [M+Na]+ at m/z 298) and purity .
- Melting Point Analysis : Provides preliminary purity assessment (e.g., 85–87°C for structurally similar compounds) .
Q. How should this compound be stored to ensure long-term stability, and what are its known reactivity hazards?
- Methodological Answer : Store in airtight containers at room temperature, protected from light and moisture. Avoid exposure to strong acids/bases, which may hydrolyze the carbamate or oxadiazole moieties . While no acute toxicity is reported for analogs, use standard PPE (gloves, lab coat) and ensure ventilation to prevent inhalation of particulates .
Advanced Research Questions
Q. How can X-ray crystallography combined with SHELX software elucidate the molecular packing and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXD (for structure solution) resolves bond lengths, angles, and hydrogen-bonding networks. For example, SHELX can model the tert-butyl group’s steric effects and the oxadiazole ring’s planarity, critical for understanding solid-state reactivity . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What strategies are effective for regioselective functionalization of the oxadiazole ring to modify bioactivity?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens at the oxadiazole 5-position using N-halosuccinimide under controlled conditions.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 3-phenyl group enable diversification (e.g., Pd(PPh3)4, Na2CO3, DME/H2O) .
- Carbamate Modification : Replace the tert-butyl group with alternative Boc-protected amines to modulate solubility .
Q. How can researchers address contradictions in reported catalytic systems for synthesizing analogous 1,2,4-oxadiazoles?
- Methodological Answer : Discrepancies in catalyst efficiency (e.g., HClO4-SiO2 vs. TFA) may arise from substrate sensitivity to acidity. Systematic screening of Brønsted/Lewis acids (e.g., ZnCl2, p-TsOH) under varying temperatures (60–100°C) can identify optimal conditions. Kinetic studies (e.g., in situ FTIR) monitor intermediate amidoxime conversion rates .
Q. What mechanistic insights guide Boc deprotection in carbamate derivatives of this compound?
- Methodological Answer : Boc removal typically uses TFA in DCM (1:4 v/v), cleaving the tert-butyl group via protonation. Monitor reaction progress by TLC (silica, ethyl acetate). For acid-sensitive substrates, milder conditions (e.g., HCl in dioxane) prevent oxadiazole ring degradation. Isolate the free amine as a TFA salt via ether trituration .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity, such as kinase inhibition?
- Methodological Answer :
- Core Modifications : Replace the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., Cl, CF3) to enhance target binding .
- Carbamate Isosteres : Substitute the tert-butyl carbamate with urea or sulfonamide groups to improve metabolic stability .
- In Silico Docking : Use AutoDock Vina to predict interactions with kinase active sites (e.g., sphingosine kinase 1), prioritizing synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
